molecular formula C11H13NO5 B2665307 (-)-4'-Methyltartranilic acid CAS No. 206761-78-6

(-)-4'-Methyltartranilic acid

Cat. No.: B2665307
CAS No.: 206761-78-6
M. Wt: 239.227
InChI Key: XUPDOKFGWPFCPJ-IUCAKERBSA-N
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Description

(-)-4’-Methyltartranilic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methyl group attached to the tartranilic acid structure

Scientific Research Applications

Chemistry: (-)-4’-Methyltartranilic acid is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules and as a probe in biochemical assays.

Industry: In the industrial sector, (-)-4’-Methyltartranilic acid is employed in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-4’-Methyltartranilic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tartranilic acid and a methylating agent.

    Methylation Reaction: The methylation of tartranilic acid is carried out using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically conducted in an organic solvent such as acetone or methanol.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure (-)-4’-Methyltartranilic acid.

Industrial Production Methods: In an industrial setting, the production of (-)-4’-Methyltartranilic acid may involve large-scale methylation reactions using automated reactors and continuous flow processes. The use of efficient purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-4’-Methyltartranilic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring of (-)-4’-Methyltartranilic acid can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Tartranilic Acid: The parent compound without the methyl group.

    4’-Methoxy Tartranilic Acid: A derivative with a methoxy group instead of a methyl group.

    4’-Ethyl Tartranilic Acid: A derivative with an ethyl group.

Uniqueness: (-)-4’-Methyltartranilic acid is unique due to the presence of the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where methylation is desired.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPDOKFGWPFCPJ-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942879
Record name 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-78-6
Record name 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxy-4-[(4-methylphenyl)amino]-4-oxobutanoic acid
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